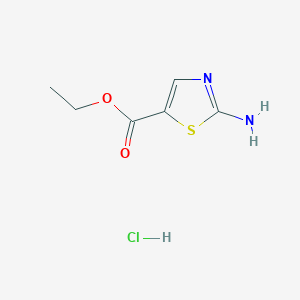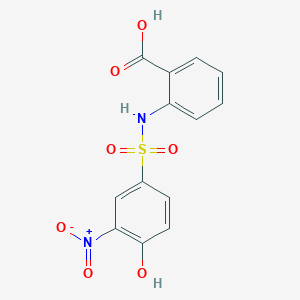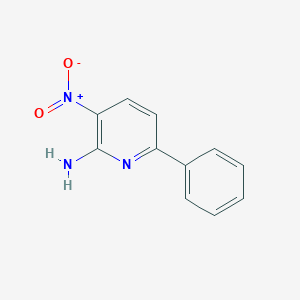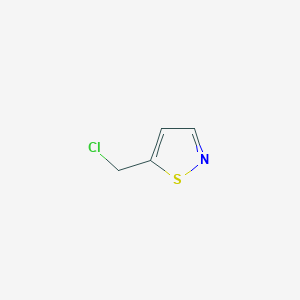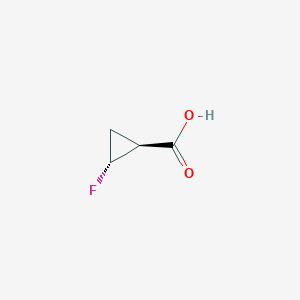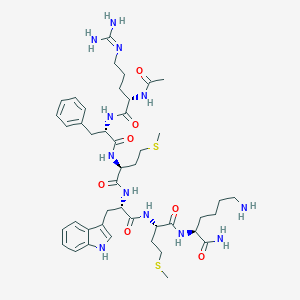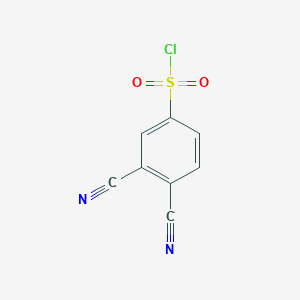
4-(氯磺酰基)苯酞腈
概述
描述
4-(Chlorosulfonyl)phthalonitrile is an organic compound with the molecular formula C8H3ClN2O2S. It is a derivative of phthalonitrile, characterized by the presence of a chlorosulfonyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various functional materials, including dyes, pigments, and advanced polymers.
科学研究应用
4-(Chlorosulfonyl)phthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of phthalocyanines, which are important dyes and pigments.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for bioactive molecules.
作用机制
Target of Action
It is structurally similar to phthalocyanines , which are known to be used as photosensitizers in photodynamic therapy (PDT) for cancer treatment . In PDT, the photosensitizers are activated by light to produce reactive oxygen species that can damage cancer cells .
Mode of Action
Based on its structural similarity to phthalocyanines, it can be inferred that it might also act as a photosensitizer in pdt . In this process, the compound would absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species that can induce cell death .
Biochemical Pathways
In the context of pdt, the generated reactive oxygen species can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .
Result of Action
As a potential photosensitizer, it could lead to the generation of reactive oxygen species upon light activation, causing oxidative damage and cell death .
Action Environment
The efficacy and stability of 4-(Chlorosulfonyl)phthalonitrile, like other photosensitizers, would likely be influenced by environmental factors such as light intensity, oxygen concentration, and pH . These factors can affect the activation of the compound and the subsequent generation of reactive oxygen species .
生化分析
Biochemical Properties
4-(Chlorosulfonyl)phthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of phthalocyanines. Phthalocyanines are a group of macrocyclic compounds that are widely used in dyes, pigments, and as catalysts in various chemical reactions. The chlorosulfonyl group in 4-(Chlorosulfonyl)phthalonitrile allows it to interact with enzymes and proteins that facilitate the formation of phthalocyanine structures. These interactions are primarily through nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles, leading to the formation of the desired phthalocyanine compounds .
Cellular Effects
4-(Chlorosulfonyl)phthalonitrile has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(Chlorosulfonyl)phthalonitrile can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of 4-(Chlorosulfonyl)phthalonitrile involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 4-(Chlorosulfonyl)phthalonitrile can inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting downstream signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Chlorosulfonyl)phthalonitrile change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Chlorosulfonyl)phthalonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to 4-(Chlorosulfonyl)phthalonitrile in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of 4-(Chlorosulfonyl)phthalonitrile vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. For instance, high doses of 4-(Chlorosulfonyl)phthalonitrile can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
4-(Chlorosulfonyl)phthalonitrile is involved in various metabolic pathways, including those related to its synthesis and degradation. This compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The metabolic pathways of 4-(Chlorosulfonyl)phthalonitrile also involve the formation of reactive intermediates that can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 4-(Chlorosulfonyl)phthalonitrile within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, 4-(Chlorosulfonyl)phthalonitrile can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-(Chlorosulfonyl)phthalonitrile exhibits specific subcellular localization, which influences its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, 4-(Chlorosulfonyl)phthalonitrile can localize to the mitochondria, where it exerts its effects on mitochondrial function and induces apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)phthalonitrile typically involves the chlorosulfonation of phthalonitrile. The reaction is carried out by treating phthalonitrile with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Phthalonitrile is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Chlorosulfonyl)phthalonitrile follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Chlorosulfonyl)phthalonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form phthalic acid derivatives.
Condensation: It can participate in condensation reactions to form complex macrocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Hydrolysis: Hydrolysis is performed using aqueous acids or bases at moderate temperatures.
Condensation: Condensation reactions often require the presence of catalysts and are conducted at high temperatures.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Hydrolysis: Products include phthalic acid and its derivatives.
Condensation: Products include phthalocyanines and other macrocyclic compounds.
相似化合物的比较
Similar Compounds
Phthalonitrile: The parent compound, lacking the chlorosulfonyl group, is less reactive but serves as a precursor for various derivatives.
4-(Methylsulfonyl)phthalonitrile: Similar in structure but with a methylsulfonyl group, it exhibits different reactivity and applications.
4-(Nitrosulfonyl)phthalonitrile: Contains a nitrosulfonyl group, leading to distinct chemical behavior and uses.
Uniqueness
4-(Chlorosulfonyl)phthalonitrile is unique due to its highly reactive chlorosulfonyl group, which allows for versatile modifications and the synthesis of a wide range of functional materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in both academic research and industrial applications.
属性
IUPAC Name |
3,4-dicyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLXVPDPQWJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458362 | |
| Record name | 4-(chlorosulfonyl)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170697-25-3 | |
| Record name | 3,4-Dicyanobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170697-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chlorosulfonyl)phthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl chloride, 3,4-dicyano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(chlorosulfonyl)phthalonitrile in the synthesis of photodynamic agents?
A1: 4-(Chlorosulfonyl)phthalonitrile serves as a crucial starting material in the multi-step synthesis of water-soluble, trisulfonated zinc phthalocyanines (ZnPcS3) []. These ZnPcS3 compounds are of significant interest for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation, leading to the destruction of targeted cells, such as tumor cells.
Q2: How does the structure of the synthesized ZnPcS3 compounds, derived from 4-(chlorosulfonyl)phthalonitrile, influence their photodynamic activity?
A2: The research highlights the impact of structural modifications on the photodynamic efficacy of ZnPcS3 compounds derived from 4-(chlorosulfonyl)phthalonitrile []. The study investigated the effects of attaching different diiminoisoindoline derivatives with varying hydrophobicity to the core ZnPcS3 structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
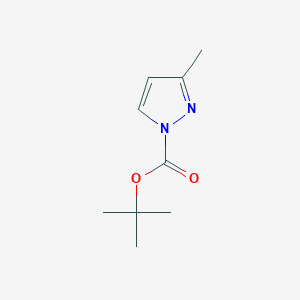
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)




